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molecular formula C13H14ClN3O2 B1353768 2-chloro-N-isobutyl-3-nitroquinolin-4-amine CAS No. 133860-75-0

2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Cat. No. B1353768
M. Wt: 279.72 g/mol
InChI Key: DVWFDUDOJMSGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988815

Procedure details

2-Methylpropylamine (0.5 mL) was added to a suspension of 2,4-dichloro-3-nitroquinoline (1 g) and triethylamine (15 mL) at 40° C. over a period of 40 min. The solution was then heated at 70° C. for 1 h. The triethylamine and 2-methylpropylamine were removed by distillation and the residue was slurried for 1 h in aqueous 1N HCl. The solid product 2-chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine was collected by filtration, washed with water and recrystallized from petroleum ether.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][NH2:4].[Cl:6][C:7]1[C:16]([N+:17]([O-:19])=[O:18])=[C:15](Cl)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1>C(N(CC)CC)C>[Cl:6][C:7]1[C:16]([N+:17]([O-:19])=[O:18])=[C:15]([NH:4][CH2:3][CH:2]([CH3:5])[CH3:1])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC(CN)C
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The triethylamine and 2-methylpropylamine were removed by distillation
FILTRATION
Type
FILTRATION
Details
The solid product 2-chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC2=CC=CC=C2C(=C1[N+](=O)[O-])NCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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